Defined Inactivity Against GPR35: A Selectivity Marker Absent in Uncharacterized ATC Analogs
In a primary radioligand binding assay, N-(4-acetylphenyl)-5-amino-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide (CAS 951894-02-3) was explicitly tested and found to be inactive as a GPR35 antagonist [1]. This contrasts with the broader ATC chemotype, where certain analogs (e.g., the 4-methylphenyl substituted carboxamide) have shown significant GPR35 agonism or antagonism in published screening panels. The documented inactivity provides a critical negative-control baseline for researchers employing this compound in GPR35-related pathways.
| Evidence Dimension | GPR35 Antagonism Activity |
|---|---|
| Target Compound Data | Inactive (primary assay) |
| Comparator Or Baseline | Class-level ATC analogs (some reported as active GPR35 ligands in ChEMBL; specific comparator IC50 values not available for direct comparison) |
| Quantified Difference | Qualitative differentiation (inactive vs. potentially active class members) |
| Conditions | GPR35 antagonism primary binding assay (ECBD Assay EOS300038) |
Why This Matters
For studies investigating GPR35-mediated signaling, this compound can serve as a validated inactive control, a feature not guaranteed by structurally similar but uncharacterized analogs.
- [1] ECBD Database Entry EOS41539. Sildrug.ibb.waw.pl. Accessed 2026-04-29. View Source
